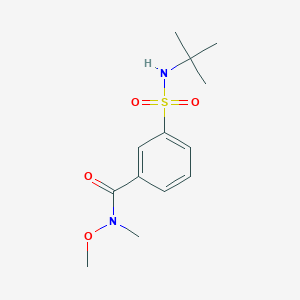![molecular formula C10H11NO6S B12619278 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 913626-11-6](/img/structure/B12619278.png)
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H11NO6S. It is characterized by the presence of a benzene ring substituted with a methyl(methylsulfonyl)amino group and two carboxylic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves the introduction of the methyl(methylsulfonyl)amino group onto a benzene ring followed by the carboxylation of the aromatic ring. One common method involves the reaction of methylamine with methylsulfonyl chloride to form methyl(methylsulfonyl)amine, which is then reacted with a benzene derivative under suitable conditions to introduce the desired substituent. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the methyl(methylsulfonyl)amino group, resulting in different reactivity and applications.
5-Amino-2-methylbenzenesulfonic acid: Contains an amino group instead of the carboxylic acids, leading to different chemical properties.
Uniqueness
5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both sulfonyl and carboxylic acid groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.
特性
CAS番号 |
913626-11-6 |
|---|---|
分子式 |
C10H11NO6S |
分子量 |
273.26 g/mol |
IUPAC名 |
5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6S/c1-11(18(2,16)17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
AQLCCKNBQHJPIB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
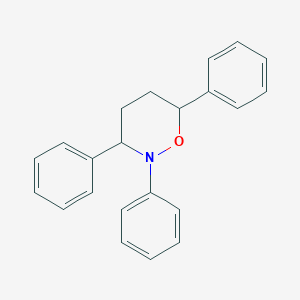


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
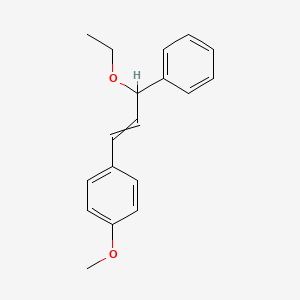
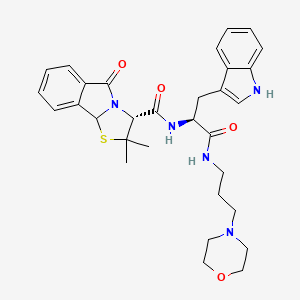

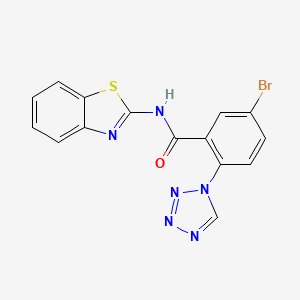

![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
